Glycine sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-aminoacetic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXOHHPYODFEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Glycine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883415 | |
| Record name | Triglycine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Acros Organics MSDS] | |
| Record name | Glycine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
513-29-1 | |
| Record name | Glycine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, sulfate (3:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |
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| Record name | Triaminoacetic acid sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.414 | |
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| Record name | GLYCINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEQ4Q0R0YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Crystal Growth Methodologies for Glycine Sulfate
Solution Growth Techniques for Glycine (B1666218) Sulfate (B86663) Crystals
The growth of glycine sulfate crystals from a solution is a widely adopted method, allowing for the formation of large, high-quality single crystals. This process typically involves the dissolution of glycine and a sulfate-containing compound in a suitable solvent, followed by controlled crystallization.
Slow Evaporation Methodologies for this compound Crystal Growth
The slow evaporation technique is a prevalent and straightforward method for growing a variety of this compound crystals at ambient temperatures. ijret.orgijeas.orgmahendrapublications.comscirp.orgscielo.brresearchgate.netchalcogen.roijeas.org This method involves preparing a saturated or supersaturated solution of the desired glycine-sulfate compound in a solvent, typically double-distilled water. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to the spontaneous nucleation and subsequent growth of crystals over a period ranging from several days to weeks. mahendrapublications.comscielo.brrsc.org
For instance, single crystals of glycine sodium sulfate (GSS) have been successfully grown using this method by dissolving α-glycine and sodium sulfate in water. ijret.org Similarly, di-glycine sulfate monohydrate (DGSM) crystals were obtained by dissolving glycine and sulfuric acid in a 3:1 stoichiometric ratio in water and allowing for slow evaporation over approximately 25 days. mahendrapublications.com The synthesis of γ-glycine crystals has also been achieved by the slow evaporation of an aqueous solution containing glycine and ammonium (B1175870) sulfate. core.ac.uk
The process often begins with the synthesis of the glycine salt. For example, in the growth of triglycine (B1329560) sulfate (TGS), glycine is suspended in distilled water, and concentrated sulfuric acid is added dropwise, with heating to ensure complete dissolution. rsc.org The resulting solution is then allowed to concentrate slowly at room temperature in Petri dishes, yielding single crystals. rsc.org To obtain larger crystals, a well-shaped seed crystal can be introduced into a freshly prepared solution. rsc.org
The slow evaporation technique has been employed for a range of glycine-sulfate compounds, including:
Glycine copper sulfate (GCS) chalcogen.ro
Glycine lithium sulfate (GLS) researchgate.net
Glycine zinc sulfate (GZS) scielo.brsphinxsai.com
Trithis compound (TGS) scirp.orgresearchgate.net
The size and quality of the crystals are influenced by factors such as the purity of the starting materials, the pH of the solution, and the rate of evaporation. For the growth of GZS, for instance, a few drops of sulfuric acid were added to adjust the pH to between 2 and 3 at room temperature. sphinxsai.com The growth period can vary significantly, with GZS crystals of 8 × 5 × 8 mm³ harvested in 24 days, while DGSM crystals of 20x10x10 mm³ took around 25 days. mahendrapublications.comscielo.br
Temperature Reduction Method in this compound Crystallization
The temperature reduction method is another effective technique for crystallizing this compound compounds. This method relies on the principle that the solubility of many substances decreases as the temperature of the solution is lowered. By carefully controlling the cooling rate of a saturated solution, the growth of high-quality crystals can be achieved.
This technique has been successfully applied to the growth of trithis compound (TGS) crystals. nih.govresearchgate.net In a typical process, a saturated solution of TGS is prepared at an elevated temperature. The temperature is then gradually lowered, causing the solution to become supersaturated and inducing crystallization. For example, TGS crystals have been grown by reducing the temperature from 40°C to 35°C. researchgate.net Another approach involves cooling a glycine aqueous solution from an initial temperature of 75-85°C by 1-3°C before adding seed crystals, followed by a gradient cooling process. google.com This controlled cooling can be performed in stages, for instance, cooling to 70-75°C at a rate of 5-25°C/h, then to 30°C at 4-6°C/min, and finally to 10-20°C at 5-6°C/min. google.com
The preparation of a ferrous this compound complex also utilizes temperature reduction. After reacting glycine and ferrous sulfate at 70-90°C, the solution is cooled to 50-65°C to initiate crystallization. patsnap.comgoogle.com This method is noted to be more energy-efficient than cooling to lower temperatures. patsnap.com
The temperature reduction method offers precise control over the crystallization process, which can lead to crystals with improved quality and desired morphology. The rate of cooling is a critical parameter that influences the size and perfection of the resulting crystals.
Specialized Growth Techniques (e.g., Sankaranarayanan-Ramasamy Method for Glycine Zinc Sulfate)
Beyond conventional methods, specialized techniques have been developed to grow high-quality, large-sized single crystals. One such notable technique is the Sankaranarayanan-Ramasamy (SR) method, which facilitates unidirectional growth from a solution. This method has been successfully employed for growing glycine zinc sulfate (GZS) and glycine zinc chloride (GZC) crystals. sphinxsai.comresearchgate.netresearchgate.net
In the SR method, a seed crystal is mounted at the bottom of a growth ampoule, and the supersaturated solution is allowed to crystallize unidirectionally. This technique has been shown to produce crystals with better crystalline perfection and higher transmittance compared to those grown by conventional slow evaporation. researchgate.netresearchgate.net For GZS, good optical quality single crystals with dimensions up to 45 mm in length and 15 mm in diameter have been obtained. sphinxsai.com Similarly, GZC crystals of 15 mm in diameter and 50 mm in length have been grown using the SR method, with a significantly faster average growth rate of 1.25 mm/day compared to 0.32 mm/day for conventional growth. researchgate.net
The advantages of the SR method include the growth of larger, defect-free crystals with enhanced mechanical and optical properties. researchgate.netresearchgate.netscilit.com For instance, GZC crystals grown by the SR method exhibited higher hardness and lower dislocation density. researchgate.net This method has also been applied to grow other semi-organic crystals like diglycine zinc chloride, resulting in crystals with higher damage thresholds. researchgate.net
Doping Strategies and Their Influence on this compound Crystal Properties
Doping, the intentional introduction of impurities into a crystal lattice, is a powerful strategy to modify and enhance the physical properties of this compound crystals. Both metal ions and organic molecules have been used as dopants to tune characteristics such as optical transparency, mechanical hardness, and ferroelectric behavior.
Doping with Metal Ions (e.g., Ni²⁺, Zn²⁺, Fe²⁺ in this compound Systems)
The incorporation of metal ions into the crystal lattice of this compound compounds can significantly alter their properties. This is typically achieved by adding a small amount of a metal salt to the growth solution.
Nickel (Ni²⁺) Doping: The effect of Ni²⁺ doping has been investigated in glycine sodium sulfate (GSS) and trithis compound (TGS) crystals. ijret.orgijirset.comscirp.orgscirp.orgbuet.ac.bd In GSS, the addition of Ni²⁺ (from nickel sulfate) was found to increase optical transparency and microhardness. ijret.org However, it decreased the second harmonic generation (SHG) efficiency. ijret.orgijirset.com X-ray diffraction studies revealed that Ni²⁺ doping did not cause significant lattice distortion in GSS crystals. ijret.org For TGS crystals, doping with NiSO₄ led to a slight deviation in lattice parameters and a decrease in optical transmittance with increasing dopant concentration. scirp.orgscirp.orgresearchgate.net The microhardness of NiSO₄-doped TGS crystals was observed to increase with the dopant concentration. scirp.org
Zinc (Zn²⁺) Doping: Zinc sulfate has been used as a dopant in gamma-glycine (γ-glycine) crystals. ijeas.org Single crystals of zinc sulfate-doped γ-glycine were grown by the slow evaporation technique, with 1 mole% of zinc sulfate added to the growth solution. ijeas.orgijeas.org The growth period for these doped crystals was about 35 days. ijeas.org
Iron (Fe²⁺) Doping: A preparation method for a ferrous this compound complex involves dissolving glycine and ferrous sulfate in water, with the addition of a small amount of iron powder and concentrated sulfuric acid. patsnap.comgoogle.com The reaction is carried out at an elevated temperature, followed by cooling to induce crystallization. patsnap.com
Other Metal Ions: The influence of other metal ions has also been explored. For instance, doping TGS crystals with Co²⁺, Cu²⁺, and Tl⁺ ions at low concentrations (less than 5 x 10⁻⁵ wt%) was found to increase the pyroelectric coefficient. tandfonline.comtandfonline.com However, higher concentrations led to a decrease in these parameters. tandfonline.com
The table below summarizes the effects of various metal ion dopants on this compound crystals.
| Crystal System | Dopant Ion | Effect on Properties |
| Glycine Sodium Sulfate (GSS) | Ni²⁺ | Increased optical transparency and microhardness; decreased SHG efficiency. ijret.orgijirset.com |
| Trithis compound (TGS) | Ni²⁺ | Increased microhardness; decreased optical transmittance. scirp.orgscirp.org |
| Gamma-Glycine (γ-glycine) | Zn²⁺ | Successful incorporation into the crystal lattice. ijeas.org |
| Trithis compound (TGS) | Co²⁺, Cu²⁺, Tl⁺ | Increased pyroelectric coefficient at low concentrations. tandfonline.comtandfonline.com |
Incorporation of Organic Molecules (e.g., Croconic Acid, Alanine (B10760859) in Trithis compound)
The introduction of organic molecules as dopants into the trithis compound (TGS) crystal lattice is a well-established method for modifying its ferroelectric and pyroelectric properties.
Alanine Doping: L-alanine is a common dopant for TGS crystals, leading to the formation of L-alanine-doped trithis compound (LATGS). nih.govresearchgate.netrsc.org Doping with L-alanine has been shown to improve the pyroelectric properties of TGS. rsc.org Deuterated L-alanine doped trithis compound (DLATGS) is a high-performance pyroelectric material used in infrared detectors. wikipedia.orgleonardo.us The presence of L-alanine creates an internal bias field in the crystal, which prevents depolarization and enhances its ferroelectric properties. sapub.org The segregation coefficient of alanine in TGS is low, meaning the concentration of the dopant in the crystal is significantly less than in the solution. nih.govresearchgate.net Solid-state NMR studies have revealed that alanine can exist in two chemical states within the TGS crystal. rsc.org
Croconic Acid Doping: Trithis compound crystals have also been doped with croconic acid (CA), an organic molecule with a large electric dipole moment. researchgate.netresearchgate.netresearcher.lifemdpi.comspbstu.ru The incorporation of CA into the TGS lattice is confirmed by spectroscopic methods. researchgate.netresearcher.lifemdpi.com X-ray diffraction analysis has shown a slight reduction in the unit cell volume of TGS:CA crystals compared to pure TGS. researchgate.netresearchgate.netresearcher.lifemdpi.com Doping with CA can lead to the pinning of domain walls, which affects the dielectric properties of the crystal. researchgate.netmdpi.com The presence of CA also introduces new absorption bands in the optical spectrum of TGS. spbstu.ru
The table below provides a summary of the effects of organic molecule dopants on TGS crystals.
| Dopant Molecule | Effect on TGS Crystal Properties |
| L-Alanine | Improves pyroelectric and ferroelectric properties by creating an internal bias field. rsc.orgsapub.org |
| Croconic Acid (CA) | Causes a slight reduction in unit cell volume and pinning of domain walls, affecting dielectric properties. researchgate.netresearchgate.netresearcher.lifemdpi.com |
Optimization of Growth Parameters for High-Quality this compound Single Crystals
The successful cultivation of high-quality single crystals of this compound hinges on the meticulous control and optimization of various growth parameters. These parameters, which encompass solution chemistry and the presence of impurities or dopants, profoundly influence the nucleation, growth kinetics, and ultimate quality of the crystals.
Impact of Solution Chemistry on this compound Crystallization
The chemical environment of the growth solution plays a pivotal role in the crystallization of this compound. Key factors such as pH, supersaturation, and the nature of the solvent dictate the crystal's morphology, size, and structural integrity.
The pH of the aqueous solution significantly affects the speciation of glycine molecules, which can exist in zwitterionic, cationic, or anionic forms. These different ionic states influence their incorporation into the crystal lattice and can lead to the formation of different polymorphs. For instance, the presence of certain acidic impurities can alter the pH and promote the crystallization of specific polymorphic forms of glycine. acs.orgresearchgate.net The stoichiometry of glycine and sulfuric acid in the initial solution is a critical factor. For example, di-glycine sulfate monohydrate crystals have been grown from solutions with a 3:1 molar ratio of glycine to sulfuric acid. mahendrapublications.com
Supersaturation is the driving force for crystallization. The level of supersaturation must be carefully controlled to promote steady crystal growth while preventing rapid, uncontrolled precipitation, which can result in poor crystal quality. Slow evaporation of the solvent and gradual cooling of the solution are common techniques used to maintain an optimal level of supersaturation. rsc.orgresearchgate.net For instance, the slow evaporation technique at ambient temperature has been successfully employed to grow glycine lithium sulfate single crystals. researchgate.net
The choice of solvent also has a considerable impact. While water is the most common solvent for growing this compound crystals, the addition of other solvents, such as methanol, can alter the solubility of glycine and influence the crystallization process. rsc.org The presence of certain salts in the solution, like sodium chloride, can also affect the crystallization pathway and stabilize different polymorphs of glycine. pnas.orgnih.gov
Role of Impurities and Dopant Concentration in this compound Growth Kinetics
The presence of impurities, even in trace amounts, can have a dramatic effect on the growth kinetics and morphology of this compound crystals. inoe.ro Impurities can be unintentionally present in the starting materials or deliberately introduced as dopants to modify the crystal's properties.
Impurities can act as either inhibitors or promoters of crystal growth. They can be adsorbed onto specific crystal faces, blocking growth sites and altering the relative growth rates of different faces, which in turn modifies the crystal habit. inoe.roresearchgate.net For example, amino acids like L-alanine, L-valine, and L-histidine have been used as dopants in trithis compound (TGS) crystals, leading to modifications in their growth habits. inoe.ro Similarly, the presence of magnesium sulfate as an impurity has been shown to influence the nucleation of different glycine polymorphs. researchgate.net The introduction of certain impurities can also create internal stress within the crystal lattice. scirp.org
The concentration of the dopant is a critical parameter. Varying the mole percentage of a dopant in the mother solution can lead to significant changes in the crystal's properties. For instance, doping TGS crystals with potassium bromide was found to increase the lattice parameters, with the effect being dependent on the dopant concentration. scirp.org In another study, doping glycine-copper sulphate crystals with silver nanoparticles at different concentrations (10 ppm, 20 ppm, and 30 ppm) led to improved crystallinity and thermal stability. mdpi.com The concentration of dopants can also affect the mechanical properties of the crystals, such as their hardness. scirp.org
The table below summarizes the effects of various dopants on the properties of glycine-related sulfate crystals based on available research findings.
| Dopant/Impurity | Crystal System | Dopant Concentration | Observed Effects on Crystal Properties | Reference(s) |
| L-alanine, L-valine, L-histidine | Trithis compound (TGS) | 0.1 mole% to 10 mole% | Habit modification, altered pH of the solution. | inoe.ro |
| Potassium Bromide (KBr) | Trithis compound (TGS) | 0.5 mole%, 1 mole% | Increased lattice parameters, altered microhardness. | scirp.org |
| Silver Nanoparticles (SNPs) | Glycine-Copper Sulphate | 10 ppm, 20 ppm, 30 ppm | Improved crystallinity, increased thermal stability and melting point. | mdpi.com |
| Glycine | Morenosite (Nickel Sulfate Heptahydrate) | 0.2 - 1.0 mole% | Decreased density, increased lattice volume, reduced dielectric constant. | ijera.com |
| Glycine | Epsomite (Magnesium Sulfate Heptahydrate) | Not specified | Decreased density, altered lattice parameters. | iosrjournals.org |
| Croconic Acid (CA) | Glycine | 80:20, 90:10, 98:2 (Glycine:CA ratio) | Modified physical properties, potential for altered nonlinear optical properties. | mdpi.com |
| l-leucine, isoleucine | Triglycine Sulphate (TGS) | Not specified | Significant variation in cell parameters, faster growth along the b-direction. | researchgate.net |
Structural Characterization and Crystallography of Glycine Sulfate Materials
Analysis of Intermolecular Interactions in Glycine (B1666218) Sulfate (B86663) Crystal Structures
The crystal structures of glycine sulfate materials are stabilized by a dense and complex network of intermolecular interactions, primarily hydrogen bonds. These interactions dictate the packing of the molecules and are fundamental to the material's physical properties, including its ferroelectric nature.
The predominant intermolecular interactions in this compound crystals are the strong N-H···O and O-H···O hydrogen bonds. iucr.org In triglycine (B1329560) sulfate (TGS), the glycinium cations and glycine zwitterions are linked to the sulfate anions through numerous such bonds. iucr.org For example, in non-deuterated TGS, one glycine unit (GI) forms four N-H···O bonds and one O-H···O bond, another (GII) forms five N-H···O bonds, and the third (GIII) forms five N-H···O bonds with the sulfate ion and one crucial O-H···O bond with a glycine molecule. iucr.org The O-H···O bond between a glycinium cation and a zwitterionic glycine molecule is particularly significant as it is associated with the ferroelectric behavior of TGS. iucr.orgresearchgate.net At 20 K, the parameters for this bond have been determined with high precision: O—H = 1.070 (3) Å, H⋯O = 1.408 (3) Å, and an O⋯O distance of 2.4777 (15) Å, with an angle of 179.0 (4)°. iucr.orgresearchgate.net
The table below summarizes the key hydrogen bond types and their roles in different this compound compounds.
| Compound | Hydrogen Bond Types | Role of Hydrogen Bonds |
| Trithis compound (TGS) | N-H···O, O-H···O | Forms a 3D network, crucial for ferroelectric behavior. ias.ac.iniucr.org |
| Glycine Magnesium Sulfate Hydrates | N-H···O, O-H···O, C-H···O | Completes the 3D framework, including three-centered interactions. nih.gov |
| Copper(II) this compound Complexes | N-H···O, O-H···O, C-H···O | Reinforces the 3D framework. nih.gov |
| Glycine Lithium Sulfate | N-H···O, C-H···O | Connects corrugated sheets of LiO₄ and SO₄ tetrahedra to glycine molecules. uwo.ca |
The extensive network of hydrogen bonds is the primary determinant of the crystal structure and physical properties of this compound and its derivatives. ias.ac.incore.ac.uk These interactions are not static and can be significantly affected by external stimuli like temperature and pressure, leading to phase transitions.
In ferroelectric materials like trithis compound (TGS), hydrogen bonding plays a critical role in the phase transition mechanism. ias.ac.inat.ua The ferroelectric-to-paraelectric phase transition in TGS is of the order-disorder type and is associated with the flipping of one of the glycine ions (GI). aip.org This flipping is governed by a double-well potential, and the hydrogen bonds involving the -NH₃⁺ group of this glycine ion are central to this process. aip.org The short hydrogen bond between two other glycine units (GII and GIII) is also thought to be a key factor in the dipole reversal mechanism. iucr.org
The table below details the influence of hydrogen bonding on the stability and phase transitions in various this compound compounds.
| Compound | Influence of Hydrogen Bonding |
| Trithis compound (TGS) | The hydrogen bonding network is responsible for the ferroelectric behavior and the order-disorder phase transition. ias.ac.inaip.org |
| Glycine Lithium Sulfate | Strengthening of intramolecular hydrogen bonds under pressure leads to conformational changes. uwo.ca |
| Glycine Ammonium (B1175870) Bisulfate | Hydrogen bonds between bisulfate anions and between organic and inorganic components determine cluster stability. acs.org |
| Bis(glycinium)oxalate | Pressure-induced reorganization of N-H···O hydrogen bonds drives structural phase transitions. researchgate.netacs.org |
Polymorphism and Structural Phase Transitions in this compound Systems
Glycine and its compounds are known for their rich polymorphism, exhibiting multiple crystal structures (phases) with distinct physical properties. nih.govnih.gov These different phases can interconvert under the influence of external factors such as pressure and temperature, leading to structural phase transitions. acs.orgwpmucdn.com
Glycine itself has several known polymorphs (α, β, γ, δ, ε, ζ), with the γ-phase being the most stable under ambient conditions. researchgate.netnih.govwpmucdn.com The interconversion between these phases is often influenced by conditions like humidity and temperature. acs.orgwpmucdn.com For example, the γ-phase can transform to the α-phase upon heating. acs.orgwpmucdn.com
The application of high pressure can induce significant changes in the crystal structure of this compound and related compounds, often leading to phase transitions. These transformations are typically driven by the compression of intermolecular distances and the resulting reorganization of hydrogen bonding networks.
In trithis compound (TGS) and triglycine selenate (B1209512) (TGSe), pressure can lead to the loss of ferroelectricity. aip.orgnih.gov This is attributed to a conformational change in one of the glycine ions (GI), which is different from the temperature-induced phase transition mechanism. aip.orgnih.gov The pressure-induced transition is suggested to be of a displacive nature, as opposed to the order-disorder type seen with temperature changes. aip.orgnih.gov For TGS, the critical pressure for this transition is around 2.7 GPa. aip.org
In glycine lithium sulfate (GLS), high-pressure studies using X-ray diffraction and Raman spectroscopy have revealed a structural transformation to a new high-pressure phase at approximately 9 GPa. uwo.ca Further compression above 14 GPa suggests a possible conformational change of the glycine molecule from its zwitterionic form to a neutral form, driven by the strengthening of an intramolecular hydrogen bond. uwo.caresearchgate.net At even higher pressures (above 18 GPa), a hydrogen-bond-assisted polymeric phase with intermediate-range order is thought to form. uwo.ca
The table below summarizes the pressure-induced phase transitions in various glycine compounds.
| Compound | Transition Pressure | Nature of Transformation |
| Trithis compound (TGS) | ~2.7 GPa | Loss of ferroelectricity, conformational change of a glycine ion, displacive nature. aip.org |
| Triglycine Selenate (TGSe) | ~0.7 GPa | Similar to TGS, loss of ferroelectricity. aip.org |
| Glycine Lithium Sulfate (GLS) | ~9 GPa | Structural transformation to a new phase. uwo.ca |
| >14 GPa | Possible conformational change of glycine (zwitterionic to neutral). uwo.caresearchgate.net | |
| >18 GPa | Transformation to a hydrogen-bond-assisted polymeric phase. uwo.ca | |
| Bis(glycinium)oxalate | ~1.7 GPa and ~5.0 GPa | Reorganization of N-H···O hydrogen bonds. researchgate.netacs.org |
Temperature is another critical parameter that can induce phase transitions in this compound crystals. The most well-studied example is the ferroelectric-to-paraelectric phase transition in trithis compound (TGS).
TGS undergoes a second-order phase transition at a Curie temperature (Tc) of about 49 °C (322 K). aip.org Below this temperature, the crystal is in a ferroelectric phase with monoclinic space group P2₁. ias.ac.in Above Tc, it transitions to a paraelectric phase with a higher symmetry space group, P2₁/m. tandfonline.com This transition is of the order-disorder type and is associated with the flipping of the -NH₃⁺ group of one of the glycine ions (GI) between two equivalent positions. aip.org The spontaneous polarization of the crystal decreases as the temperature approaches the Curie point and becomes zero in the paraelectric phase. researchgate.netijert.org
In some molecular crystals containing sulfate anions, multiple phase transitions can be observed as a function of temperature. For example, a compound containing [CoII(en)₃]²⁺ cations and sulfate anions exhibits two phase transitions upon cooling: a paraelectric-to-ferroelectric transition around 171 K and a subsequent ferroelectric-to-paraelectric transition around 151 K. chinesechemsoc.org These transitions are driven by the ordering and rotational motion of the sulfate anions, which in turn affect the crystal symmetry and physical properties. chinesechemsoc.org
While extensive research has focused on the Curie point transition in TGS, some studies have also investigated the possibility of a low-temperature phase transition, though no definitive evidence of another transition has been found down to -140°C. researchgate.net
The table below provides details on the temperature-dependent phase transitions in this compound and related systems.
| Compound | Transition Temperature (Tc) | Nature of Transition |
| Trithis compound (TGS) | ~49 °C (322 K) | Second-order, ferroelectric to paraelectric, order-disorder type. aip.org |
| [CoII(en)₃]SO₄ | ~171 K | Paraelectric to ferroelectric. chinesechemsoc.org |
| ~151 K | Ferroelectric to paraelectric. chinesechemsoc.org | |
| γ-glycine | ~443 K | Phase change to α-glycine. acs.orgwpmucdn.com |
Spectroscopic Investigations of Glycine Sulfate Materials
Vibrational Spectroscopy of Glycine (B1666218) Sulfate (B86663) Compounds
Vibrational spectroscopy is a powerful tool for investigating the molecular structure, bonding, and dynamics of glycine sulfate compounds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the functional groups, protonation states, and molecular behavior under different environmental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique is particularly useful for identifying functional groups and understanding the chemical bonding within a molecule.
FTIR spectra of this compound compounds are characterized by absorption bands corresponding to the vibrations of the glycine molecule and the sulfate ion. The glycine molecule, in its zwitterionic or cationic form, exhibits characteristic vibrations for its functional groups, including the amino group (NH₃⁺), the carboxylate group (COO⁻) or carboxylic acid group (COOH), and the methylene (B1212753) group (CH₂).
In triglycine (B1329560) sulfate (TGS), the FTIR spectra show a broad band around 3182 cm⁻¹ which is attributed to the symmetric stretching vibrations of the NH₃⁺ group. mdpi.com The bending vibration of the δ(NH₃⁺) group is observed at 512 cm⁻¹. mdpi.com The presence of a band at 1715 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group, indicating that two of the three glycine molecules exist as glycinium ions (NH₃⁺CH₂COOH). mdpi.com The bands at 1620 cm⁻¹ and 1415 cm⁻¹ are assigned to the antisymmetric and symmetric stretching vibrations of the COO⁻ group, respectively, confirming the presence of one glycine molecule as a zwitterion (NH₃⁺CH₂COO⁻). mdpi.com
The sulfate group (SO₄²⁻) vibrations also appear in the FTIR spectra. These vibrations are sensitive to the crystal environment and can provide information about the symmetry of the sulfate ion in the crystal lattice. In γ-glycine grown from a solution containing ammonium (B1175870) sulfate, the FTIR spectrum confirms the presence of the characteristic functional groups of γ-glycine, with no incorporation of ammonium sulfate into the crystal lattice. core.ac.uk
The following table summarizes the characteristic FTIR vibrational frequencies and their assignments for functional groups in this compound compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3182 | Symmetric stretching | NH₃⁺ | mdpi.com |
| 1715 | C=O stretching | COOH | mdpi.com |
| 1620 | Antisymmetric stretching | COO⁻ | mdpi.com |
| 1415 | Symmetric stretching | COO⁻ | mdpi.com |
| 1323 | CH₂ wagging | CH₂ | researchgate.net |
| 1108 | NH₃⁺ rocking | NH₃⁺ | researchgate.net |
| 1029 | CCN asymmetric stretching | CCN | researchgate.net |
| 891 | CCN symmetric stretching | CCN | researchgate.net |
| 606 | COO⁻ wagging | COO⁻ | researchgate.net |
| 512 | Bending | NH₃⁺ | mdpi.com |
The protonation state of the glycine molecule within the crystal structure of this compound compounds can be effectively determined using FTIR spectroscopy. Glycine can exist in a cationic form (NH₃⁺CH₂COOH), a zwitterionic form (NH₃⁺CH₂COO⁻), or an anionic form (NH₂CH₂COO⁻). In the solid state, it is typically found in the zwitterionic form. uwo.cauc.pt
In dithis compound (DGS), vibrational spectra reveal that both glycine molecules exist in the cationic form (NH₃⁺CH₂COOH), which prevents the formation of the N⁺-H···O⁻ hydrogen bond that is present in trithis compound. tandfonline.com This difference in protonation and hydrogen bonding is suggested to be the reason for the different dielectric properties of DGS compared to TGS. tandfonline.com
The zwitterionic form of glycine is characterized by the presence of both NH₃⁺ and COO⁻ groups. The characteristic absorption bands for the COO⁻ group are the asymmetric and symmetric stretching vibrations, which appear around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net The protonated amino group (NH₃⁺) shows stretching vibrations around 3170 cm⁻¹. researchgate.net The presence of these bands in the FTIR spectra of this compound compounds confirms the existence of the zwitterionic form. For instance, in trithis compound, the presence of bands for both COOH and COO⁻ indicates that the glycine molecules are in different protonation states within the same crystal structure. mdpi.com
The pH of the solution from which the crystals are grown can influence the protonation state of glycine. Far-infrared spectra of glycine as a function of pH show distinct spectral features for the cationic, zwitterionic, and anionic forms. aip.org These studies provide a basis for identifying the protonation state in more complex glycine-containing compounds like this compound.
| Compound | Glycine Form | Key Vibrational Bands (cm⁻¹) | Significance | Reference |
| Dithis compound (DGS) | Cationic (NH₃⁺CH₂COOH) | Absence of COO⁻ bands | Explains non-ferroelectric nature | tandfonline.com |
| Trithis compound (TGS) | Cationic and Zwitterionic | 1715 (C=O), 1620 & 1415 (COO⁻) | Coexistence of protonation states | mdpi.com |
| Glycine (Zwitterion) | Zwitterionic (NH₃⁺CH₂COO⁻) | ~1600 (asym COO⁻), ~1400 (sym COO⁻) | Characteristic of zwitterionic form | researchgate.net |
Electronic Absorption and Emission Spectroscopy of this compound
The study of how this compound materials interact with light is crucial for understanding their potential in optical applications. Electronic absorption and emission spectroscopy are powerful techniques used to probe the electronic structure and optical properties of these crystals. This section delves into the specifics of UV-Visible-Near Infrared (UV-Vis-NIR) and photoluminescence spectroscopy of this compound and its derivatives.
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy of this compound Crystals
UV-Vis-NIR spectroscopy is a fundamental tool for characterizing the optical transparency and electronic properties of crystalline materials. It measures the absorption of light as a function of wavelength, providing insights into the material's electronic band structure and the presence of any defects or impurities.
Pure this compound crystals, including its various forms like trithis compound (TGS) and glycine lithium sulfate (GLS), generally exhibit high transparency in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netscirp.orgscielo.br This wide transparency window is a desirable characteristic for materials intended for use in optical devices.
The absorption of ultraviolet (UV) light in these crystals is characterized by a sharp increase in absorbance at a specific wavelength, known as the UV cut-off wavelength. researchgate.netscirp.org This cut-off corresponds to the energy required to excite an electron from the valence band to the conduction band of the material. The optical band gap (Eg), a key parameter determining the electronic properties of a material, can be estimated from this absorption edge. For instance, studies on γ-glycine have reported band gap values around 5.11 ± 0.02 eV to 5.3 eV. mdpi.com The optical absorption study of Glycine Lithium Sulphate (GLS) reveals a cut-off wavelength at 350 nm. researchgate.netscirp.org Other research on trithis compound (TGS) crystals indicates a UV optical absorption edge near 5 eV. bibliotekanauki.pl
The interaction of light with the material can be further analyzed to determine other optical constants such as the extinction coefficient (K) and refractive index (n). researchgate.netscirp.orgscielo.br These parameters are crucial for the design and modeling of optical components. The relationship between these constants and the absorption characteristics provides a comprehensive understanding of the material's linear optical response.
Here is a data table summarizing the optical properties of various this compound crystals:
| Crystal Type | UV Cut-off Wavelength (nm) | Optical Band Gap (Eg) (eV) | Key Optical Characteristics |
| Glycine Lithium Sulfate (GLS) | 350 researchgate.netscirp.org | - | High transparency in the entire visible region. researchgate.netscirp.org |
| Trithis compound (TGS) | ~248 bibliotekanauki.pl | ~5.0 bibliotekanauki.pl | Optically transparent from 0.24 to 1.5 µm. bibliotekanauki.pl |
| γ-Glycine | ~240 mdpi.com | 5.11 - 5.3 mdpi.com | Strong absorption increase below the cut-off wavelength. mdpi.com |
| Glycine Zinc Sulfate (GZS) | 300 researchgate.net | 3.80 researchgate.net | High optical transmittance in the whole visible range. researchgate.net |
The introduction of dopants into the this compound crystal lattice can significantly alter its optical properties. Doping is a common strategy to tailor the material's characteristics for specific applications. The influence of doping on optical transparency is a key area of investigation.
For example, doping trithis compound (TGS) with crystal violet dye has been shown to increase the transmittance window and widen the optical band gap from 5.61 eV to 6.11 eV. rsc.org Similarly, doping TGS with N-719 dye resulted in a decreased cutoff wavelength, indicating a broader range of optical transmittance and improved optoelectronic properties. niscpr.res.in In another study, doping TGS with zinc sulfate, cadmium chloride, and barium chloride enhanced its transmittance properties. bhu.ac.in
Conversely, doping can also lead to a decrease in transparency. When cobalt ions are added to glycine zinc sulfate (GZS) crystals, the transmittance decreases, and the cut-off wavelength shifts to higher values. researchgate.net This is accompanied by an increase in the absorption coefficient and the formation of an absorption band around 2.1 eV. researchgate.net The optical band gap of pure GZS, which is about 3.80 eV, decreases with increasing cobalt concentration. researchgate.net
The effect of various dopants on the optical properties of this compound crystals is summarized in the table below:
| Host Crystal | Dopant | Effect on Transparency | Effect on Optical Band Gap (Eg) |
| Trithis compound (TGS) | Crystal Violet Dye | Increased transmittance window. rsc.org | Increased from 5.61 to 6.11 eV. rsc.org |
| Trithis compound (TGS) | N-719 Dye | Broader optical transmittance range. niscpr.res.in | Decreased from 5.48 to 5.37 eV. niscpr.res.in |
| Trithis compound (TGS) | Zinc Sulfate, Cadmium Chloride, Barium Chloride | Enhanced transmittance. bhu.ac.in | Modified optical bandwidth. bhu.ac.in |
| Glycine Zinc Sulfate (GZS) | Cobalt Ions | Decreased transmittance. researchgate.net | Decreased from 3.80 eV with increasing dopant ratio. researchgate.net |
| γ-Glycine | Silver Nitrate (AgNO₃) | Increased transparency to UV-Vis radiation. researchgate.net | - |
Photoluminescence Spectroscopy of this compound Systems
Photoluminescence (PL) spectroscopy is a sensitive technique that provides information about the electronic states and defects within a material. It involves exciting the material with light of a specific wavelength and then measuring the emitted light at a different, longer wavelength.
Undoped glycine crystals are generally not known for strong luminescence. However, the introduction of dopants or the presence of specific structural arrangements can induce photoluminescence. For instance, doping trithis compound (TGS) with croconic acid (CA) results in a strong "green" luminescence band in the photon energy region of 1.6–3.6 eV when excited at a wavelength of 325 nm. mdpi.com The position of this emission band is dependent on the excitation wavelength. mdpi.com
Studies on pure and N-719 dye-doped TGS crystals have also revealed photoluminescence. niscpr.res.ini-scholar.in The PL spectra, acquired using a 270 nm excitation wavelength, provide insights into the electronic transitions within the material. Doping TGS with crystal violet dye has been observed to cause an increase in the sharpness and intensity of the photoluminescence peak, along with a blue shift. rsc.org
Even in aqueous solutions, glycine has been shown to exhibit electronic absorption and emission in the near-ultraviolet-visible region (240-600 nm). researchgate.netnih.gov The emission characteristics can be influenced by factors such as the "aging" of the solution and exposure to visible light. researchgate.netnih.gov
The following table presents a summary of the photoluminescence characteristics of different this compound systems:
| System | Excitation Wavelength (nm) | Emission Band Characteristics |
| Croconic Acid-doped TGS | 325 mdpi.com | Strong "green" luminescence in the 1.6–3.6 eV region. mdpi.com |
| Crystal Violet-doped TGS | - | Increased sharpness and intensity of the PL peak with a blue shift. rsc.org |
| N-719 Dye-doped TGS | 270 niscpr.res.ini-scholar.in | Provides insights into electronic transitions. niscpr.res.ini-scholar.in |
| Glycine in aqueous solution | - | Emission in the near-ultraviolet-visible region (240-600 nm). researchgate.netnih.gov |
Advanced Characterization of Functional Properties in Glycine Sulfate
Dielectric Properties and Ferroelectricity in Glycine (B1666218) Sulfate (B86663)
The glycine sulfate family of compounds, particularly triglycine (B1329560) sulfate (TGS), is a cornerstone in the study of ferroelectric materials. Their distinct dielectric and ferroelectric properties arise from their unique crystal structure and the behavior of constituent glycine molecules and sulfate ions.
Dielectric Constant and Dielectric Loss Measurements (Temperature and Frequency Dependence)
The dielectric properties of trithis compound (TGS) are highly dependent on both temperature and the frequency of the applied electric field. The dielectric constant (ε) of TGS shows a significant anomaly at its Curie temperature (T_c) of approximately 49°C (322 K). wikipedia.orgtandfonline.comscirp.orgsharadpauri.org Below the Curie temperature, in the ferroelectric phase, the dielectric constant is relatively low at low temperatures and increases sharply as the temperature approaches T_c. scirp.org This sharp increase is attributed to space charge polarization from thermally generated carriers. scirp.org Above the Curie temperature, in the paraelectric phase, the dielectric constant decreases and follows the Curie-Weiss law. scirp.org
The dielectric constant also exhibits frequency dependence. Generally, the dielectric constant is high at lower frequencies and decreases as the frequency increases. osti.govscielo.br This behavior is due to the contribution of different types of polarization mechanisms: space charge, orientational, electronic, and ionic polarizations. scielo.br At low frequencies, all these mechanisms can contribute, leading to a high dielectric constant. As the frequency increases, the slower polarization mechanisms, like space charge and orientational polarization, can no longer keep up with the alternating field, leading to a decrease in the dielectric constant. osti.govscielo.br
Dielectric loss (tan δ), a measure of the energy dissipated in the material, also shows a strong dependence on temperature and frequency. osti.govscielo.brresearchgate.net Similar to the dielectric constant, dielectric loss is generally higher at lower frequencies and decreases with increasing frequency. osti.govscielo.br The low dielectric loss observed at high frequencies indicates high purity of the crystal. scielo.br The behavior of dielectric loss is closely linked to the movement of domain walls and the presence of defects within the crystal structure. researchgate.net Studies have shown that the temperature and frequency dependence of dielectric loss can be analyzed using models like the Cole-Cole relaxation formula to understand the underlying dynamic processes. tandfonline.comresearchgate.net
Interactive Data Table: Dielectric Properties of TGS
| Property | Value | Conditions | Reference |
| Dielectric Constant (ε_b) | ~10³ - 10⁵ | Near Curie Temperature | mdpi.com |
| Dielectric Constant (ε) | 22-35 | 1 kHz, Room Temperature | wikipedia.org |
| Dielectric Constant (ε) | Decreases with increasing frequency | - | osti.govscielo.br |
| Dielectric Loss (tan δ) | Decreases with increasing frequency | - | osti.govscielo.br |
Ferroelectric Phase Transitions (e.g., Curie Temperature in Trithis compound)
Trithis compound (TGS) undergoes a second-order ferroelectric phase transition, which is a classic example of an order-disorder type transition. tandfonline.comaps.orgasianpubs.org The temperature at which this transition occurs is known as the Curie temperature (T_c). For pure TGS, the Curie temperature is approximately 49°C (322 K). wikipedia.orgtandfonline.comscirp.orgsharadpauri.org Below this temperature, TGS is in a ferroelectric state, characterized by a spontaneous polarization and belonging to the polar space group P2₁. wikipedia.orgscirp.org Above the Curie temperature, it transitions to a paraelectric state with a centrosymmetric space group P2₁/m. e-journals.in
The phase transition in TGS is associated with a significant anomaly in the dielectric constant along the ferroelectric b-axis. tandfonline.comaps.org This transition is driven by the ordering of the glycine groups within the crystal structure. tandfonline.com Specifically, a nitrogen atom in one of the glycine groups has two equilibrium positions, and its movement between these positions is linked to the dielectric anomaly at the transition temperature. tandfonline.com The transition is considered a nearly ideal second-order phase transition, as evidenced by experimental data showing that the square of the spontaneous polarization increases linearly with decreasing temperature near the Curie point. aps.orgresearchgate.net
Deuteration of TGS, resulting in deuterated trithis compound (DTGS), shifts the Curie temperature to around 60-62°C, indicating the important role of hydrogen bonds in the phase transition mechanism. wikipedia.orge-journals.in This isotope effect underscores the order-disorder nature of the transition, where the proton (or deuteron) dynamics within the hydrogen bonds are crucial.
Interactive Data Table: Curie Temperatures of this compound Compounds
| Compound | Curie Temperature (T_c) | Reference |
| Trithis compound (TGS) | 49°C (322 K) | wikipedia.orgtandfonline.comscirp.orgsharadpauri.org |
| Deuterated Trithis compound (DTGS) | 60-62°C | wikipedia.orge-journals.in |
| Triglycine Fluoberyllate | 70°C | aps.org |
Dielectric Hysteresis Loop Analysis of this compound Materials
The ferroelectric nature of this compound materials is confirmed by the observation of a dielectric hysteresis loop when an alternating electric field is applied. scielo.brresearchgate.net This P-E (polarization-electric field) hysteresis loop is a characteristic signature of ferroelectricity, representing the switching of the spontaneous polarization.
The shape of the hysteresis loop provides crucial information about the ferroelectric properties of the material. For trithis compound (TGS), the hysteresis loops are typically well-defined and can be analyzed to determine key parameters such as spontaneous polarization (P_s), remanent polarization (P_r), and coercive field (E_c). scielo.brresearchgate.net The spontaneous polarization is the polarization in the absence of an electric field, while the remanent polarization is the polarization that remains after the applied field is removed. The coercive field is the electric field required to reverse the polarization.
Studies have shown that the hysteresis loops in TGS can sometimes appear asymmetric, which has been attributed to electrode-edge effects rather than an intrinsic property of the material. aip.org When these effects are eliminated, the loops are generally symmetric. aip.org The analysis of hysteresis loops in TGS has been carried out using models like the Kolmogorov-Avrami-Ishibashi (KAI) model to understand the dynamics of polarization switching. mdpi.com The shape and parameters of the hysteresis loop are also influenced by factors such as the frequency and amplitude of the applied electric field, as well as the temperature. mdpi.com
Influence of Doping on Ferroelectric Parameters in this compound Systems
The ferroelectric properties of trithis compound (TGS) can be significantly modified by introducing dopants into the crystal lattice. scielo.brresearchgate.net Doping can affect various parameters, including the Curie temperature (T_c), dielectric constant (ε), coercive field (E_c), and spontaneous polarization (P_s).
The effect of doping on the Curie temperature can vary depending on the dopant. For instance, doping with KDP (KH₂PO₄) has been shown to decrease the Curie temperature with increasing dopant concentration. jkps.or.kr In contrast, doping with monovalent Na⁺ ions has been reported to increase the transition temperature. tandfonline.com
Doping generally leads to changes in the dielectric constant. For example, NiSO₄ doping increases the dielectric constant, which may be due to the fragmentation of domains caused by the incorporation of impurities. scirp.org Similarly, KCl doping has also been found to increase the dielectric constant. researchgate.net
The coercive field is often influenced by doping. Doping with KDP and amino acids like L-leucine and isoleucine has been observed to increase the coercive field. jkps.or.krosti.gov An increased coercive field can be advantageous for applications as it can lead to a more stable, single-domain state. researchgate.netosti.gov
The spontaneous polarization can also be altered by doping. Doping with organic molecules that have a large dipole moment can lead to an increase in the spontaneous polarization. mdpi.com The introduction of dopants can create an internal bias field, which can make the crystal permanently poled, a desirable characteristic for pyroelectric detector applications. scirp.org
Interactive Data Table: Effects of Doping on TGS Ferroelectric Parameters
Domain Structure and Polarization Switching in this compound Polymorphs
The ferroelectric phase of trithis compound (TGS) is characterized by the presence of domains, which are regions with uniform spontaneous polarization. In TGS, these are 180° domains, meaning the polarization in adjacent domains is oriented in opposite directions along the ferroelectric b-axis. aip.org The domain structure typically consists of lenticular and lamellar shapes, elongated nearly perpendicular to the c-axis. aip.org
Polarization switching in TGS involves the nucleation of new domains and the subsequent growth of these domains through the motion of domain walls. aps.org This process can be visualized using techniques such as piezoresponse force microscopy (PFM) and the nematic liquid crystal (NLC) method. tandfonline.comicmp.lviv.ua The dynamics of polarization switching are strongly dependent on the applied electric field. aps.org At low fields, the nucleation of new domains is the rate-determining step, while at high fields, the motion of domain walls dominates the switching process. aps.org
The presence of defects and impurities in the crystal can significantly influence the domain structure and switching behavior. icmp.lviv.ua Doping can lead to the pinning of domain walls, which can result in a decrease in the switchable polarization and an increase in the coercive field. mdpi.com The study of domain dynamics is crucial for understanding the fundamental mechanisms of ferroelectricity and for the development of applications that rely on controlled polarization switching, such as nonvolatile memories. icmp.lviv.ua The evolution of the domain structure can also be influenced by temperature changes, with domain coarsening and the formation of fine domain patterns observed under different thermal treatments. aip.org
Nonlinear Optical (NLO) Properties of this compound
Some this compound compounds, particularly those that are intentionally designed as semiorganic materials by combining glycine with metal sulfates, exhibit promising nonlinear optical (NLO) properties. These materials are of interest for applications in frequency conversion, such as second harmonic generation (SHG).
Glycine zinc sulfate (GZS) is a semiorganic NLO crystal that has been grown and characterized for its optical properties. scielo.brsphinxsai.com GZS crystals have been shown to possess a wide transparency window in the visible and near-infrared regions, with a UV cutoff wavelength typically below 300 nm. scielo.brsphinxsai.com This transparency is a key requirement for NLO applications, particularly for frequency doubling of lasers into the blue and UV regions. sphinxsai.com
The SHG efficiency of GZS has been measured using the Kurtz powder technique with a Nd:YAG laser (λ = 1064 nm). scielo.brsphinxsai.com Studies have found that the SHG efficiency of GZS is comparable to or even greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. scielo.brsphinxsai.comnih.gov The NLO properties of these semiorganic crystals are attributed to the combination of the high optical nonlinearity of the organic component (glycine) and the favorable thermal and mechanical properties of the inorganic component. sphinxsai.com The non-centrosymmetric crystal structure of these materials is a prerequisite for observing second-order NLO effects like SHG. researchgate.net
Interactive Data Table: NLO Properties of Glycine Zinc Sulfate (GZS)
| Property | Value/Observation | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pca2₁ (non-centosymmetric) | researchgate.net |
| UV Cutoff Wavelength | ~220 nm | sphinxsai.com |
| Transparency Region | Wide, includes entire visible region | scielo.brsphinxsai.com |
| SHG Efficiency | Comparable to or greater than KDP | scielo.brsphinxsai.comnih.gov |
Second Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Technique)
The Kurtz-Perry powder technique is a widely utilized method for assessing the second harmonic generation (SHG) efficiency of nonlinear optical materials. jetir.org This technique involves irradiating a powdered sample with a high-intensity laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, and detecting the generated second harmonic signal at 532 nm (green light). scielo.br The efficiency is commonly reported relative to a standard reference material, such as potassium dihydrogen phosphate (KDP).
Several studies have employed this technique to evaluate the NLO potential of this compound compounds. For instance, Glycine Zinc Sulfate (GZS) has demonstrated an SHG efficiency that is 1.2 times greater than that of KDP. scielo.br Similarly, crystals of γ-glycine have shown a significant NLO response, with some measurements indicating an SHG efficiency 1.72 times higher than KDP. researchgate.net The SHG efficiency of Glycine Copper Sulphate has been reported to be 2.8 times that of KDP. chalcogen.ro In contrast, Glycine Ammonium (B1175870) Sulphate (GAS) exhibits a slightly lower efficiency, measured at approximately 0.9 times that of KDP. The variation in SHG efficiency among these glycine-based crystals highlights the influence of the incorporated metal cation on the crystal's non-centrosymmetric structure and, consequently, its nonlinear optical response.
| Compound Name | Abbreviation | Relative SHG Efficiency (vs. KDP) | Reference |
| Glycine Zinc Sulfate | GZS | 1.2 | scielo.br |
| γ-Glycine | 1.72 | researchgate.net | |
| Glycine Copper Sulphate | GCS | 2.8 | chalcogen.ro |
| Glycine Ammonium Sulphate | GAS | 0.9 | |
| Bis(glycine) hydrobromide | BGHB | > KDP | researchgate.net |
| Glycine Sodium Nitrate | GSN | > KDP | researchgate.net |
This table presents a selection of reported SHG efficiencies for various glycine-based compounds, demonstrating the range of NLO responses achievable.
Third-Order Nonlinear Optical Properties (e.g., Z-scan Technique for Glycine Zinc Sulfate)
The Z-scan technique is a powerful method for determining the magnitude and sign of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). jocpr.comtandfonline.com This information is crucial for applications in optical switching, optical limiting, and other all-optical signal processing technologies. The technique involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field.
For Glycine Potassium Sulphate (GPS), Z-scan measurements have been performed using a He-Ne laser at a wavelength of 632.8 nm. jocpr.com The results revealed a negative nonlinear refractive index (n₂) of -1.23 x 10⁻¹⁰ cm²/W, indicating a self-defocusing nature. jocpr.com The nonlinear absorption coefficient (β) was determined to be 5.85 x 10⁻⁴ cm/W, and the third-order nonlinear susceptibility (χ⁽³⁾) was calculated as 7.36 x 10⁻⁷ esu. jocpr.com Similarly, studies on bis-glycine lithium bromide (BGLB) have yielded a nonlinear refractive index (n₂) of 12.3371 × 10⁻¹⁰ m²/W, a nonlinear absorption coefficient (β) of 0.3840 × 10⁻³ m/W, and a third-order nonlinear optical susceptibility (χ⁽³⁾) of 1.957 × 10⁻⁶ esu. tandfonline.com
| Compound Name | Abbreviation | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Third-Order Nonlinear Susceptibility (χ⁽³⁾) | Reference |
| Glycine Potassium Sulphate | GPS | -1.23 x 10⁻¹⁰ cm²/W | 5.85 x 10⁻⁴ cm/W | 7.36 x 10⁻⁷ esu | jocpr.com |
| Bis-glycine lithium bromide | BGLB | 12.3371 × 10⁻¹⁰ m²/W | 0.3840 × 10⁻³ m/W | 1.957 × 10⁻⁶ esu | tandfonline.com |
| α-Glycine | 2.14435 × 10⁻⁸ cm²/W | 2.4763 × 10⁻⁵ cm/W | 7.9732 × 10⁻⁷ esu (real part) | researchgate.net |
This table summarizes the third-order nonlinear optical parameters for selected glycine compounds as determined by the Z-scan technique.
Mechanisms of Intermolecular Charge Transfer in this compound NLO Materials
The nonlinear optical properties of this compound materials are fundamentally linked to the mechanism of intermolecular charge transfer. researchgate.net In these crystals, glycine exists in its zwitterionic form (⁺NH₃CH₂COO⁻), which facilitates the formation of a donor-acceptor system. The ammonium group (NH₃⁺) acts as an electron donor, while the carboxylate group (COO⁻) and the sulfate anion (SO₄²⁻) function as electron acceptors.
Photoconductivity Studies of this compound Crystals
Photoconductivity studies provide valuable insights into the nature of charge transport in crystalline materials and their potential for use in photodetectors and other optoelectronic devices. These studies involve measuring the change in electrical conductivity of a material upon illumination.
Analysis of Photoconductivity Nature (e.g., Negative Photoconductivity)
A notable characteristic observed in several this compound crystals is negative photoconductivity. scielo.br This phenomenon, where the photocurrent is less than the dark current, has been reported for Glycine Zinc Sulfate (GZS), Trithis compound (TGS), and Glycine Lithium Sulphate. scielo.br The underlying mechanism for negative photoconductivity is generally attributed to a reduction in the number of mobile charge carriers or a decrease in their lifetime when the crystal is exposed to radiation. This can occur due to the generation of new trapping centers or an increase in the capture cross-section of existing traps upon illumination.
In the case of Glycine Zinc Sulfate, the photocurrent is consistently found to be lower than the dark current across a range of applied electric fields, confirming its negative photoconductive nature. scielo.br Conversely, some related compounds, such as γ-glycine grown from a lithium sulphate solution, have been shown to exhibit positive photoconductivity, where the photocurrent is greater than the dark current. researchpublish.com This is the more conventional photoconductive effect, arising from the generation of additional free charge carriers by the absorption of photons. The contrasting photoconductive behavior among different glycine-based crystals underscores the significant role of the crystal structure and the specific metal cation in determining the electronic properties of the material.
| Compound Name | Type of Photoconductivity | Reference |
| Glycine Zinc Sulfate (GZS) | Negative | scielo.br |
| Trithis compound (TGS) | Negative | |
| Glycine Lithium Sulphate | Negative | |
| γ-Glycine (from Lithium Sulphate) | Positive | researchpublish.com |
| Glycine Copper Sulphate (GCS) | Positive | chalcogen.ro |
This table contrasts the observed nature of photoconductivity in various this compound and related crystals.
Theoretical and Computational Investigations of Glycine Sulfate
Density Functional Theory (DFT) Calculations on Glycine (B1666218) Sulfate (B86663) Systems
Density Functional Theory (DFT) has been extensively applied to investigate various facets of glycine sulfate compounds. These quantum mechanical calculations allow for the accurate prediction of molecular properties by modeling the electron density.
Geometry Optimization and Molecular Structure Prediction for this compound Complexes
DFT calculations are instrumental in determining the most stable geometric arrangements of atoms within this compound complexes. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, in studies of copper-doped triglycine (B1329560) sulfate, QM geometry optimizations have shown significant shifts of axial ligand molecules toward the equatorial plane of the complex. nih.gov This movement facilitates the formation of strong hydrogen bonds with the amino ligands. nih.gov The B3LYP/6-31G(d,p) level of theory is a commonly employed method for such optimizations, providing reliable geometric parameters. researchgate.net The process of geometry optimization involves finding the minimum on the potential energy surface, and the stability of the resulting structure is confirmed when no imaginary vibrational frequencies are found. nih.govacs.org
| Complex | Parameter | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|---|
| Cu2+(glycine)2 | Cu-N distance | 2.042 Å | DFT | nih.gov |
| Cu2+(glycine)2 | Cu-N-Cα angle | ~108° | DFT | nih.gov |
| Glycine (in water) | ϕ1(O–C–C–N) | 0.8° | B3LYP | acs.org |
| Glycine (in water) | ϕ2(C–C–N–H) | -57.7° | B3LYP | acs.org |
Electronic Structure Analysis (e.g., HOMO-LUMO Energies) for this compound
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and charge transfer characteristics. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com DFT calculations, often using functionals like B3LYP, are employed to compute these orbital energies. researchgate.netaimspress.com For example, the HOMO energy for glycine has been calculated to be -6.726 eV, with the LUMO at -0.637 eV. researchgate.net These calculations reveal how interactions within the crystal, such as with metal ions or through hydrogen bonding, can alter the electronic structure. researchgate.net
| Molecule/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| Glycine | -6.726 | -0.637 | 6.089 | Not Specified | researchgate.net |
| Temozolomide (Neutral, Gas Phase) | Not Specified | Not Specified | 4.40 | B3LYP/6-311G(d) | aimspress.com |
| Temozolomide (Neutral, DMSO) | Not Specified | Not Specified | 4.30 | B3LYP/6-311G(d) | aimspress.com |
Vibrational Analysis and Comparison with Experimental Spectra of this compound
DFT calculations can predict the vibrational frequencies of this compound, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. niscpr.res.in This comparison helps in the assignment of vibrational modes observed in the experimental spectra. spectroscopyonline.com For instance, in studies of hexafluorosilicate (B96646) salts of amino acids, including glycine, vibrational spectra are analyzed based on their crystal structures. spectroscopyonline.com The calculated frequencies are often scaled to improve agreement with experimental values. niscpr.res.in These analyses provide detailed insights into the molecular structure and bonding, including the effects of hydrogen bonding on vibrational modes. spectroscopyonline.com
Prediction and Analysis of Hydrogen Bonding Interactions in this compound
Hydrogen bonds play a critical role in determining the crystal structure and properties of this compound. DFT calculations are a powerful tool for analyzing these interactions. acs.org They can predict hydrogen bond distances and angles, and quantify the strength of these bonds. uwo.ca In glycine lithium sulfate, for example, DFT calculations have shown that compression leads to a strengthening of an intramolecular N−H···O hydrogen bond, which can induce a conformational change in the glycine molecule. uwo.ca These calculations have also been used to identify and characterize various intermolecular hydrogen bonds, such as N−H···O and C−H···O, which are crucial for the stability of the crystal lattice. uwo.ca
Simulation of High-Pressure Behavior of this compound Compounds
DFT calculations have been instrumental in understanding the behavior of this compound compounds under high pressure. uwo.caresearchgate.netnih.gov These simulations can predict pressure-induced phase transitions and the associated changes in molecular conformation and bonding. aip.org For glycine lithium sulfate, high-pressure DFT calculations, in conjunction with experimental techniques, have revealed a structural transformation at approximately 9 GPa. researchgate.netnih.gov Further compression to around 14 GPa is suggested to cause a conformational change of the glycine from its zwitterionic to a neutral form, driven by changes in hydrogen bonding. researchgate.netnih.gov At even higher pressures (above 18 GPa), these studies indicate a potential transformation to a hydrogen-bond-assisted polymeric phase. researchgate.netnih.gov
Molecular Dynamics Simulations of this compound Ions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound ions in solution. These simulations model the movement of atoms and molecules over time, offering insights into processes such as solvation and ion pairing. For instance, MD simulations of glycine zwitterions in aqueous solutions have shown that they exhibit hydrophilic behavior, forming approximately six hydrogen bonds with surrounding water molecules. researchgate.net The introduction of ions, such as those from a sulfate salt, can modify the hydration structure. researchgate.net While specific MD simulations focusing solely on the "this compound" ion pair are less common in the provided context, studies on glycine in aqueous sodium sulfate solutions have used DFT to model the interactions, suggesting that at infinite dilution, ion-solvent interactions are dominant between the NH3+ and COO- groups of glycine and the Na+ and SO42- ions. researchgate.net
Quantum Chemical Prediction of Thermal Decomposition Mechanisms for this compound
Quantum chemical calculations are instrumental in predicting the pathways through which a molecule breaks down upon heating. While specific studies on the thermal decomposition mechanism of this compound are not abundant, predictions can be made by analyzing the known decomposition pathways of its constituent parts: glycine and sulfate-containing ionic liquids.
The thermal decomposition of glycine itself has been shown to proceed through several key pathways, including dehydration to form cyclic compounds like 2,5-diketopiperazine, deamination to produce acetic acid, and decarboxylation to yield methylamine. researchgate.net Online-coupled thermogravimetric analysis (TGA) with Fourier-transform infrared spectroscopy (FTIR) has identified the initial gaseous products of glycine pyrolysis at around 260°C to be ammonia (B1221849) (NH₃), water (H₂O), and carbon dioxide (CO₂). researchgate.net
For ionic liquids, the thermal decomposition mechanism is heavily influenced by the nature of the cation and anion. acs.org Common mechanisms for imidazolium-based ionic liquids with various anions include nucleophilic substitution and elimination reactions. acs.org For compounds containing sulfate or bisulfate anions, the stability is often dictated by the anion's coordinating ability and nucleophilicity. acs.org
Based on these principles, the thermal decomposition of this compound is likely to be a complex process involving multiple steps:
Initial Decomposition: The process would likely begin with the decomposition of the glycine cation, following pathways similar to pure glycine, such as deamination and decarboxylation. researchgate.net
Role of the Sulfate Anion: The sulfate anion can act as a proton acceptor or a nucleophile, potentially influencing the reaction pathways. It may facilitate proton transfer steps or participate in substitution reactions.
Secondary Reactions: The initial decomposition products can undergo further reactions at higher temperatures, leading to the formation of smaller gaseous molecules like CO, HCN, and HNCO. researchgate.net
Computational studies, typically using Density Functional Theory (DFT), can model the potential energy surface of these reaction pathways, identify transition states, and calculate the activation energies for each step. nih.gov This allows for the determination of the most likely decomposition mechanism under different conditions.
Ab Initio Calculations for this compound Molecular Properties
Ab initio quantum chemistry methods, which are based on first principles without using experimental parameters, are employed to calculate the electronic structure and related properties of molecules with high accuracy.
While detailed ab initio studies specifically on the simple this compound salt are limited, extensive research has been conducted on the closely related ferroelectric crystal, trithis compound (TGS) , which has the formula (NH₂CH₂COOH)₃·H₂SO₄. researchgate.net These studies provide valuable insight into the interactions between glycine molecules and a sulfate ion. Using the Linear Combination of Atomic Orbitals (LCAO) method at the B3LYP level of theory, researchers have calculated the electronic band structure and other physical properties of TGS in its ferroelectric phase. researchgate.net
Key findings from ab initio calculations on TGS include:
Molecular Structure: The calculations helped to optimize the crystal structure, confirming that it consists of three distinct glycine molecules and a sulfate ion linked by a complex network of hydrogen bonds. The analysis identified one glycine molecule as a glycinium ion, another as a zwitterion, and the third as a non-planar glycinium ion. researchgate.net
Electronic Properties: The analysis of the density of states revealed the interactions between the glycine groups and the sulfate complex. researchgate.net
Physical Properties: Importantly, these first-principles calculations have been used to determine physical property tensors for the first time, including coefficients of elastic stiffness and the elastoelectrical effect, as well as the spontaneous polarization, with results showing good agreement with experimental data. researchgate.net
For the glycine molecule itself, ab initio calculations have been used to study its various conformations, redox abilities, and molecular properties in both the gas phase and in solution. acs.orgresearchgate.net These studies provide precise geometric structures, vibrational frequencies, and thermodynamic quantities. acs.org
| Property | Finding/Observation | Computational Method | Reference |
|---|---|---|---|
| Crystal Structure | Monoclinic, Space Group P21. Unit cell contains three independent glycine molecules and one sulfate ion. | Least-squares refinement | researchgate.net |
| Molecular Geometry | Glycine I: non-planar glycinium ion. Glycine II: planar glycinium ion. Glycine III: planar glycine zwitterion. | Structure Optimization | researchgate.net |
| Electronic Band Structure | Calculated using LCAO code CRYSTAL'06. Analysis of density of states shows interactions between glycine and sulfate units. | B3LYP | researchgate.net |
| Spontaneous Polarization (Ps) | Calculated value agrees well with experimental data. | B3LYP | researchgate.net |
| Elastic Stiffness Tensor (ckl) | Ten coefficients calculated for the first time. | B3LYP | researchgate.net |
Theoretical Enthalpies of Formation for Glycine-Based Sulfate Ionic Liquids
The enthalpy of formation (ΔfH°) is a critical thermodynamic property that indicates the stability of a compound. Theoretical calculations are a primary method for determining this value for novel compounds like ionic liquids.
A systematic theoretical study on a series of glycine-based sulfate and bisulfate amino acid ionic liquids was performed using the Gaussian03 program. researchgate.net The study employed the B3LYP method with the 6-31+G** basis set for geometric optimization and frequency analyses. researchgate.netacs.org To obtain more accurate energies, single-point energy calculations were performed at higher levels of theory, including MP2/6-311++G**. researchgate.net
The calculated enthalpies of formation for these ionic liquids were all negative, ranging from -2577.0 kJ·mol⁻¹ to -311.3 kJ·mol⁻¹, indicating that they are thermodynamically stable. researchgate.net For a specific set of eight glycine-based sulfate/bisulfate ionic liquids, the enthalpies of formation were found to be in the range of -1406 kJ·mol⁻¹ to -1128 kJ·mol⁻¹. acs.org
The study found that the theoretical enthalpies of formation were in good agreement with experimental values obtained via bomb calorimetry. researchgate.net When comparing different computational methods, the B3LYP functional provided results with a lower mean absolute deviation from experimental data (17.40 kJ·mol⁻¹ with the 6-31+G** basis set) compared to the Hartree-Fock (HF) method (25.31 kJ·mol⁻¹). acs.org
The molecular structure significantly impacts the enthalpy of formation. Key observations include:
Sulfate-based ionic liquids generally have lower (more negative) enthalpies of formation than the corresponding bisulfate versions. acs.org
The introduction of methyl groups to the glycine cation was found to decrease the stability difference between the sulfate and bisulfate forms. acs.org
| Ionic Liquid | Computational Method | Calculated ΔfH° (kJ·mol⁻¹) | Experimental ΔfH° (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| [HGly]₂[SO₄] | B3LYP/6-31+G | -1406.38 | -1406 | acs.org |
| [HGly][HSO₄] | B3LYP/6-31+G | -1153.30 | -1128 | acs.org |
| [Me₂HGly]₂[SO₄] | B3LYP/6-31+G | -1339.73 | - | acs.org |
| [Me₂HGly][HSO₄] | B3LYP/6-31+G | -1157.97 | - | acs.org |
Thermal Behavior and Decomposition Mechanisms of Glycine Sulfate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Glycine (B1666218) Sulfate (B86663)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in characterizing the thermal properties of glycine sulfate compounds. These techniques provide data on thermal stability, phase transitions, and the nature of decomposition processes. Studies on various glycine-sulfate compounds, such as triglycine (B1329560) sulfate (TGS), glycine zinc sulfate, and glycine potassium sulphate, show that the thermal behavior is influenced by the specific composition of the material. derpharmachemica.comrjwave.org
Investigation of Thermal Stability and Degradation Profiles
The thermal stability of this compound and its related compounds varies, with decomposition typically initiating at temperatures above 180°C. For instance, glycine zinc sulphate is reported to be thermally stable up to 181°C, after which it undergoes a multi-stage decomposition. rjwave.org Triglycine phosphate (B84403), a related amino acid salt, is stable up to 235°C. symbiosisonlinepublishing.com Glycine sodium sulfate demonstrates stability up to 250°C. ijret.org For pure glycine, thermal stability is maintained up to approximately 215°C. ijsrd.com
The degradation profile of these compounds often involves several distinct stages of mass loss. In the case of glycine zinc sulphate, the first stage of decomposition between 181°C and 315°C is attributed to the loss of lattice water. rjwave.org A subsequent weight loss occurs between 315°C and 520°C, followed by a final dissociation above 520°C. rjwave.org For triglycine phosphate, a major weight loss is observed between 235–285°C, corresponding to the decomposition of glycine. symbiosisonlinepublishing.com Similarly, glycine-metal-sulfate complexes like GlyFeSO₄·5H₂O and GlyMgSO₄·5H₂O first lose water molecules at lower temperatures before the glycine component degrades at higher temperatures, typically in the range of 208-430°C. csic.esd-nb.infonih.gov
The DTA curves complement the TGA data by indicating the nature of the thermal events. For example, the DTA curve for glycine potassium sulphate shows an endothermic peak at 259°C, which is assigned to its melting point. derpharmachemica.com For triglycine phosphate, a peak at 252.86°C confirms the decomposition of the glycine component. symbiosisonlinepublishing.com
| Compound | Thermal Stability Limit (°C) | Key Decomposition Stages/Melting Point (°C) | Source |
|---|---|---|---|
| Glycine Zinc Sulphate | 181 | Stage 1: 181-315 (Water loss) Stage 2: 315-520 Stage 3: >520 | rjwave.org |
| Glycine Potassium Sulphate | Not specified | Melting Point: 259 (Endothermic peak) | derpharmachemica.com |
| Glycine Sodium Sulfate | 250 | Decomposition above 250 | ijret.org |
| Triglycine Phosphate | 235 | Major loss: 235-285 Minor loss: 285-385 | symbiosisonlinepublishing.com |
| GlyFeSO₄·5H₂O | 65 | Glycine decomposition: 208-320 | csic.esnih.gov |
| GlyMgSO₄·5H₂O | ~220 | Glycine decomposition: 220-430 | d-nb.info |
Identification of Decomposition Products and Reaction Pathways
The thermal decomposition of this compound results in the evolution of several gaseous products. For trithis compound, hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur. coleparmer.comtcichemicals.com The decomposition of the glycine moiety itself is known to produce ammonia (B1221849) (NH₃), water (H₂O), and carbon dioxide (CO₂). symbiosisonlinepublishing.comresearchgate.netresearchgate.net Studies on pure glycine decomposition confirm that the primary volatile products are H₂O and NH₃. d-nb.infonih.gov
The reaction pathways involve the breakdown of both the glycine and sulfate components. At elevated temperatures, glycine can participate in the thermochemical reduction of sulfate, producing hydrogen sulfide (B99878) (H₂S), CO₂, and NH₃ through radical-based mechanisms. pnas.orgnih.gov The solid residue remaining after the initial decomposition of glycine is often rich in peptide bonds, indicating that polymerization or condensation reactions occur. d-nb.infonih.govresearchgate.net The decomposition of glycine can also yield various amides and 2,5-piperazinedione (B512043) as intermediates. researchgate.netresearchgate.net
| Product | Source Compound | Source |
|---|---|---|
| Carbon Monoxide (CO) | Trithis compound / this compound | symbiosisonlinepublishing.comcoleparmer.comtcichemicals.com |
| Carbon Dioxide (CO₂) | Trithis compound / this compound | coleparmer.comtcichemicals.comresearchgate.net |
| Nitrogen Oxides (NOx) | This compound | tcichemicals.com |
| Sulfur Oxides (SOx) | This compound | coleparmer.comtcichemicals.com |
| Ammonia (NH₃) | Triglycine Phosphate / Glycine | symbiosisonlinepublishing.comresearchgate.netd-nb.infonih.gov |
| Water (H₂O) | Glycine | researchgate.netd-nb.infonih.gov |
| Hydrogen Sulfide (H₂S) | Glycine + Sulfate (High Temp) | pnas.org |
| Amides, 2,5-piperazinedione | Glycine (Intermediates) | researchgate.netresearchgate.net |
Temperature-Dependent In Situ X-ray Powder Diffraction for Phase Transitions
Temperature-dependent X-ray powder diffraction (XRPD) is a crucial technique for identifying solid-state phase transitions. Trithis compound (TGS) is well-known for its ferroelectric phase transition, which occurs at approximately 49°C (322 K). tandfonline.comurfu.ru This is a second-order phase transition where the crystal structure changes from the paraelectric phase (space group P2₁/m) to the ferroelectric phase (space group P2₁). nih.goviucr.org This transition is associated with a reordering of protons within the hydrogen bonds and conformational changes in one of the glycine molecules. tandfonline.comnih.gov
Studies on other related compounds, such as glycine magnesium sulfate pentahydrate (Gly·MgSO₄·5H₂O), have also utilized temperature-dependent XRPD to monitor structural changes upon heating. researchgate.net For this compound, diffraction patterns acquired in 10 K increments from 298 K to 478 K reveal shifts in peak positions and intensities, indicating continuous or stepwise phase transformations as water is lost and the crystal structure evolves. researchgate.net
Kinetics of Thermal Decomposition of Glycine in Sulfate Environments
The study of decomposition kinetics provides insight into the rates and mechanisms of thermal degradation. While specific kinetic data for this compound is limited, studies on pure glycine and related systems offer valuable information on the behavior of the glycine component.
Determination of Activation Energies for this compound Decomposition
The activation energy (Ea) is a key parameter that quantifies the energy barrier for a chemical reaction. There is a lack of specific data in the provided sources for the activation energy of this compound decomposition. However, the thermal decomposition of pure glycine has been studied, with reported activation energies typically in the range of 150–159 kJ/mol for the main decomposition step in a nitrogen atmosphere. researchgate.net Other studies have reported values as high as 220-277 kJ/mol depending on the atmosphere and specific decomposition stage. researchgate.net These values are characteristic of solid-state decomposition and suggest that the breakdown of the glycine molecule is the rate-limiting step. researchgate.net For comparison, the activation energy for the decomposition of a terbium-tyrosine-glycine complex was found to be approximately 213 kJ/mol. akjournals.com
Elucidation of Reaction Mechanisms (e.g., Polycondensation, Decarboxylation)
The thermal decomposition of glycine, including within a sulfate matrix, proceeds through complex reaction mechanisms.
Polycondensation: A primary mechanism is polycondensation, where glycine molecules react with each other to form peptide bonds, releasing water in the process. d-nb.inforesearchgate.net This leads to the formation of oligomers and polymers, such as diglycine (glycylglycine), and contributes to the solid residue observed in TGA experiments. researchgate.net
Cyclization: Glycine can also undergo intramolecular or intermolecular cyclization. The formation of 2,5-piperazinedione (a cyclic dipeptide of glycine) is a known decomposition pathway that occurs at temperatures between 220°C and 280°C. researchgate.net
Laser-Induced Thermal Damage and Thresholds in Trithis compound Crystals
Trithis compound (TGS) crystals, while widely used for applications such as pyroelectric infrared detectors, are susceptible to irreversible damage when exposed to moderate power densities from laser radiation. aip.org The investigation into the effects of laser radiation on TGS is crucial for predicting damage thresholds and ensuring the operational stability of devices that utilize these crystals. aip.orgaip.org Studies involving 10.6-μm laser radiation have identified two principal mechanisms of irreversible damage: mechanical cracking and thermal decomposition, often referred to as charring. aip.orgaip.org
The damage process is thermally driven; as the crystal absorbs laser energy, the resulting temperature gradient induces stress. aip.org If this thermally induced stress surpasses a critical threshold, the crystal cracks. aip.org For all observed irradiation times, cracking has been found to occur at lower energy densities than charring. aip.org If laser irradiation continues after cracking, the surface temperature rises to a point where the crystal surface undergoes thermal decomposition. aip.org
Detailed research has established empirical formulas for the energy density damage thresholds (E₀) for both cracking and charring as a function of the irradiation time (τ). aip.org The thresholds exhibit two distinct regions of behavior: for short irradiation times, the energy density threshold is independent of the irradiation duration, whereas for longer durations, it varies as the square root of the time (τ¹/²). aip.orgaip.org
The empirical equations are as follows:
Cracking Threshold: E₀ (crack) = [0.65 + 22(τ)¹/²] J/cm² aip.org
Charring Threshold: E₀ (char) = [4.0 + 34(τ)¹/²] J/cm² aip.org
Table 1: Empirical Formulas for Laser Damage Thresholds in TGS Crystals
| Damage Mechanism | Empirical Formula | Citation |
|---|---|---|
| Cracking | E₀ = [0.65 + 22(τ)¹/²] J/cm² | aip.org |
Furthermore, the method used for crystal growth has been shown to influence the material's resistance to laser damage. A comparative study between TGS crystals grown by the conventional slow evaporation method and those grown by the unidirectional Sankaranarayan-Ramasamy (SR) method revealed a notable difference in their laser damage thresholds. scribd.com The crystals grown using the SR method exhibited a higher damage threshold, indicating enhanced material properties. scribd.com
Table 2: Comparison of Laser Damage Thresholds for TGS Crystals Grown by Different Methods
| Growth Method | Average Laser Damage Threshold | Citation |
|---|---|---|
| Conventional Slow Evaporation (SEST) | 29 mJ/cm² | scribd.com |
Advanced Applications and Device Integration of Glycine Sulfate
Ferroelectric Device Applications (e.g., Infrared Detectors, Transducers)
The ferroelectric nature of triglycine (B1329560) sulfate (B86663) is central to its application in various devices. Below its Curie temperature of approximately 49°C, TGS exhibits spontaneous electric polarization, which can be reversed by an external electric field. hmjournals.comjetir.org This characteristic, along with its notable pyroelectric and piezoelectric coefficients, makes it highly suitable for applications in detection and transduction. mdpi.com
Infrared Detectors: Triglycine sulfate is one of the most extensively studied materials for use in pyroelectric infrared detectors. spiedigitallibrary.org These detectors operate at room temperature and offer advantages such as low cost and low power consumption. spiedigitallibrary.org The pyroelectric effect in TGS allows it to convert thermal radiation into an electrical signal, making it highly effective for infrared sensing. jetir.orgmdpi.com The performance of these detectors is often evaluated based on a figure of merit, which is enhanced by TGS's high pyroelectric coefficient and low dielectric constant. mdpi.com
To improve device performance, particularly to prevent depolarization, TGS crystals are often doped. Doping with L-alanine, for instance, introduces an internal bias field in the crystal, leading to a permanently poled state and improved pyroelectric properties. researchgate.net Deuterated L-alanine doped trithis compound (DLATGS) is a high-performance material with a detectivity (D*) that can be three times higher than that of other materials like lithium tantalate at certain modulation frequencies, making it a preferred choice for high-sensitivity applications like Fourier Transform Infrared (FTIR) spectroscopy. ibm.comtandfonline.com TGS-based detectors are utilized in a wide array of fields, including military systems, medical imaging (vidicons), environmental monitoring, and laser characterization. spiedigitallibrary.org
Transducers: The piezoelectric properties of trithis compound lend themselves to applications in transducers, which convert mechanical energy into electrical energy or vice versa. mdpi.comscirp.org Research has demonstrated the development of novel transducers based on the ferroelectric properties of TGS for measuring heat transfer rates in gaseous systems. researchgate.net These devices can autostabilize their operating temperature, offering a high degree of stability for measurements in fluid dynamics and temperature and pressure detection. researchgate.net The material's application in the fabrication of capacitors and sensors has also been noted. scirp.org
Table 1: Comparison of TGS and its Derivatives for Detector Applications
| Material | Key Property Enhancement | Primary Application | Reference |
|---|---|---|---|
| Trithis compound (TGS) | High pyroelectric coefficient at room temperature. | Infrared detectors, pyroelectric vidicons. | mdpi.comspiedigitallibrary.orgscirp.org |
| Deuterated TGS (DTGS) | Increased Curie Temperature (approx. 62°C). | Enhanced thermal stability for IR detectors. | wikipedia.org |
| Deuterated L-Alanine doped TGS (DLATGS) | Higher detectivity (D*), internal bias field prevents depoling. | High-performance FTIR spectrometers, thermal imaging. | ibm.comtandfonline.com |
Nonlinear Optical Device Integration (e.g., Frequency Doubling, Optical Modulators, Optical Switches)
Trithis compound possesses nonlinear optical (NLO) properties, which allow it to interact with high-intensity light, like that from a laser, to produce new frequencies. This makes it a candidate for various optical device applications.
Frequency Doubling (Second-Harmonic Generation): The ability of TGS to generate the second harmonic of laser light has been demonstrated in several studies. ibm.comoptica.org This phenomenon, known as second-harmonic generation (SHG), was observed when a ruby laser line was passed through a TGS crystal. optica.orgras.ru The efficiency of SHG in TGS is dependent on crystal orientation and the polarization of the light. ibm.com Doping TGS crystals can further enhance their NLO properties, making them more suitable for device fabrication. researchgate.net For instance, Triglycine Sulpho Succinate (TGSSu), a modified TGS crystal, has been investigated for its third-order nonlinearities. researchgate.net The high optical quality and low dielectric loss at high frequencies are vital for materials used in NLO applications. scielo.br
Optical Modulators and Switches: TGS exhibits a large electro-optic coefficient, meaning its refractive index can be changed by applying an external electric field. hmjournals.com This property, combined with its high transparency in the visible and near-infrared regions, makes it a promising material for electro-optical devices such as optical modulators and switches. hmjournals.comresearchgate.net The low dielectric constant of TGS is an advantage for high-speed operations in such devices. hmjournals.com The electro-optic effect in TGS has been studied in detail, including investigations into the quadratic electro-optic effect in doped crystals. researchgate.nettandfonline.com Furthermore, the optical rectification (OR) effect, where a DC voltage is generated across the crystal under the action of intense light pulses, has been demonstrated in TGS in the terahertz (THz) range, opening possibilities for high-speed energy-efficient devices. optica.orgru.nl
Table 2: Nonlinear Optical Properties and Potential Applications of Glycine (B1666218) Sulfate Compounds
| Compound | Nonlinear Optical Property | Potential Device Integration | Reference |
|---|---|---|---|
| Trithis compound (TGS) | Second-Harmonic Generation (SHG), Electro-optic effect, Optical Rectification (THz). | Frequency doublers, optical modulators, optical switches, THz detectors. | hmjournals.comoptica.orgoptica.org |
| Glycine Zinc Sulfate (GZS) | SHG efficiency greater than KDP. | NLO devices. | scielo.br |
| Triglycine-zinc chloride (Gly3-ZnCl2) | SHG efficiency ~0.5 times that of KDP. | NLO applications due to good transmission and low cut-off wavelength. | aip.org |
| Triglycine Sulpho Succinate (TGSSu) | Third-order nonlinear susceptibility. | Third-order NLO devices. | researchgate.net |
Photonic Device Development Utilizing this compound
The favorable optical properties of this compound crystals, particularly their wide transparency range, make them suitable for the development of various photonic devices.
Pure TGS crystals are highly transparent in the entire visible region, which is a crucial characteristic for optical device applications. scirp.orgscirp.org Doping TGS with various materials can modify its optical properties. For example, doping with crystal violet dye has been shown to increase the optical band gap and enhance the transmittance window. rsc.org Similarly, doping with potassium bromide results in crystals that are highly transparent, making them suitable candidates for optical devices. scirp.org These modifications allow for the tuning of the material's properties for specific photonic applications. researchgate.net
The application of TGS extends into the terahertz (THz) frequency range. Modified TGS crystals, such as DTGS, are being investigated for their optical properties in this range to accelerate the creation of new-generation optoelectronic devices, including efficient THz radiation modulators. mdpi.com The interaction of laser radiation with TGS crystals can also influence their diffraction properties, a phenomenon relevant to the development of light-controlled photonic components. iucr.org
Potential in Sensor Technologies
The inherent properties of this compound compounds make them promising materials for a variety of sensor technologies, extending beyond their well-established role in infrared detection.
The primary sensor application for TGS and its derivatives is in uncooled thermal detectors for infrared radiation. bibliotekanauki.pl These pyroelectric sensors are used in thermal imaging, gas sensing, and security systems. jetir.org The high pyroelectric coefficient of materials like DLATGS makes them particularly effective for these applications. researchgate.net
Beyond thermal sensing, the piezoelectric nature of some glycine-containing crystals suggests their potential use in piezoelectric sensors. aip.org Furthermore, research into novel sensor designs has explored the use of sulfate-binding proteins in the development of FRET-based nanosensors for the real-time measurement of sulfate in living cells. mdpi.com While this application uses a biological component rather than the crystalline form of this compound, it highlights the broader interest in sulfate-related compounds for advanced sensing technologies. The development of transducers for heat transfer and pressure detection also underscores the versatility of TGS in the sensor field. researchgate.net
Future Research Directions and Outlook for Glycine Sulfate Compounds
Exploration of Novel Glycine (B1666218) Sulfate (B86663) Complexes and Hybrid Materials
The synthesis and characterization of new glycine sulfate complexes and hybrid materials represent a significant frontier in materials science. Researchers are actively exploring the incorporation of various metal ions and organic molecules to create novel compounds with tailored properties.
Recent studies have demonstrated the successful synthesis of non-centrosymmetric compounds of glycine with inorganic materials, such as glycine lithium sulfate, glycine nickel dichloride dihydrate, and glycine zinc sulfate trihydrate. researchgate.net The crystal structure of glycine lithium sulfate, for instance, consists of corrugated sheets of [LiO(4)] and [SO(4)] tetrahedra with glycine molecules situated between them. researchgate.net Similarly, the structure of triaquaglycinesulfatozinc(II) is composed of [O(3)SOZnO(5)] clusters linked by glycine molecules into zigzag chains. researchgate.net These findings open up possibilities for creating a wide array of new materials with unique structural motifs.
Future work will likely focus on:
Systematic exploration of the periodic table: Investigating the reactions of glycine and sulfuric acid with a broader range of metal salts to discover new crystalline compounds.
Multi-functional hybrid materials: Combining this compound with other functional components, such as magnetic ions or photoactive molecules, to create hybrid materials with coupled properties.
Layered and framework structures: Designing and synthesizing novel coordination polymers and metal-organic frameworks (MOFs) based on this compound ligands, which could have applications in catalysis, gas storage, and separation.
A notable example of a recently synthesized hybrid material is glycine-copper sulphate doped with silver nanoparticles (SNPs). spbstu.ru This research demonstrated that doping with SNPs can significantly improve the crystal habits and physicochemical properties of the parent crystal. spbstu.ru
Development of Advanced Computational Models for Property Prediction
The use of advanced computational models is poised to accelerate the discovery and design of new this compound compounds with desired properties. First-principles calculations based on Density Functional Theory (DFT) have already proven valuable in understanding the electronic structure and related properties of triglycine (B1329560) sulfate (TGS). researchgate.net These calculations have been used to determine the electronic band structure, density of states, and even predict physical properties like the elastic stiffness tensor and spontaneous polarization with good agreement with experimental data. researchgate.net
Future research in this area will likely involve:
High-throughput screening: Employing DFT and other computational methods to rapidly screen large libraries of potential this compound complexes to identify candidates with promising electronic, optical, or ferroelectric properties.
Machine learning and AI: Developing and utilizing machine learning models, such as graph neural networks, to predict the properties of novel this compound compounds based on their chemical structure, bypassing the need for computationally expensive simulations for every candidate. nih.gov
Multi-scale modeling: Combining quantum mechanical calculations with classical molecular dynamics simulations to model the behavior of this compound systems over a range of length and time scales, from electronic interactions to macroscopic properties. acs.orgnih.gov This approach can provide insights into dynamic processes such as phase transitions and domain wall motion.
Recent ab initio calculations have been used to investigate the molecular geometries and properties of neutral and charged glycine molecules, providing a foundation for more complex simulations of this compound systems. nih.gov
In-depth High-Pressure and High-Temperature Studies on this compound Phases
The behavior of this compound compounds under extreme conditions of pressure and temperature is a critical area of investigation for understanding their phase diagrams and the fundamental physics governing their properties. High-pressure studies on trithis compound and triglycine selenate (B1209512) have revealed pressure-induced structural phase transitions that lead to the loss of ferroelectricity. researchgate.net These studies, combining Raman spectroscopy with first-principles calculations, suggest that the transition is of a displacive nature, differing from the order-disorder type of the temperature-induced ferroelectric phase transition. researchgate.net
Future research directions include:
Mapping P-T phase diagrams: Systematically investigating the phase diagrams of various this compound compounds to identify new high-pressure and high-temperature phases.
In-situ characterization: Utilizing advanced in-situ characterization techniques, such as synchrotron X-ray diffraction and neutron scattering, in combination with high-pressure and high-temperature environments to solve the crystal structures of new phases and understand the mechanisms of phase transitions.
Theoretical modeling of extreme conditions: Performing first-principles calculations to predict the structural and electronic properties of this compound phases at high pressures and temperatures, providing theoretical support for experimental observations. rsc.org
Studies on the polymorphs of glycine have shown that pressure can induce transformations to new phases, such as the transition of β-glycine to δ-glycine. acs.orgnih.gov These investigations provide a basis for exploring similar transformations in more complex this compound systems.
Research on this compound-Based Composites and Nanostructures
The development of composites and nanostructures incorporating this compound is a promising avenue for creating materials with enhanced or novel functionalities for electronic and other applications. Research has shown that ferroelectric nanocomposites, which leverage the size effects of ferroelectric fillers at the nanoscale, are promising for modern electronic devices. researchgate.netazonano.com Trithis compound, with its valuable ferroelectric properties, is a popular material for synthesizing such nanocomposites. researchgate.net
Future research is expected to focus on:
Polymer-matrix composites: Investigating the incorporation of this compound nanoparticles and microcrystals into various polymer matrices to create flexible and lightweight composites with tailored dielectric, piezoelectric, and pyroelectric properties for applications in sensors, actuators, and energy harvesting.
Nanostructure synthesis and characterization: Developing controlled synthesis methods for producing this compound nanostructures, such as nanowires, nanorods, and quantum dots, and characterizing their size- and shape-dependent properties.
Hybrid nanocomposites: Exploring the synergistic effects in hybrid nanocomposites containing this compound and other nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles, to achieve multifunctional materials for advanced electronic applications. mdpi.commdpi.com
A recent study on epoxy resin composites demonstrated the synergetic effect of trithis compound and graphite (B72142) nanoplatelets on the dielectric and piezoelectric properties of the material. researchgate.net Furthermore, glycine has been used as a reducing agent in the biological synthesis of gold nanostructures, indicating its potential role in green nanotechnology. tandfonline.com
Tailoring Functional Properties through Precise Doping and Structural Modifications
Doping and structural modification are powerful tools for fine-tuning the functional properties of this compound compounds. Research has extensively demonstrated that the introduction of various dopants into the trithis compound (TGS) crystal lattice can significantly alter its ferroelectric, dielectric, and optical properties. scirp.org For example, doping TGS with amino acids like L-alanine can induce an internal bias field, leading to permanently poled crystals. elsevierpure.com
Future research in this area will aim to:
Systematic doping studies: Conduct comprehensive investigations into the effects of a wide range of dopants, including different amino acids, metal ions, and organic molecules, on the crystal structure and functional properties of TGS and other this compound compounds. researchgate.netmdpi.com
Defect engineering: Intentionally introduce and control defects in the crystal lattice to manipulate properties such as domain wall mobility, coercive field, and pyroelectric response.
Co-doping strategies: Explore the effects of co-doping with multiple impurities to achieve synergistic enhancements in material properties.
The table below summarizes the effects of various dopants on the properties of TGS crystals as reported in recent literature.
| Dopant | Effect on TGS Properties | Reference |
| Croconic Acid | Increases coercive field, decreases switchable polarization, introduces new absorption bands. | spbstu.ru |
| Silver Nanoparticles (in Glycine-Copper Sulphate) | Improves crystal habits, enhances thermal stability, and modifies optical and electrical properties. | ntmdt-si.com |
| NiSO4 | Slightly distorts lattice parameters without changing the monoclinic structure, increases dielectric constant. | elsevierpure.com |
| Glycine Analogs (serine, threonine, lactic acid, alaninol) | Causes the formation of a multidomain structure, attributed to the disruption of hydrogen bonding significant for polarization reversal. | mdpi.com |
Enhancing Fundamental Understanding of Structure-Property Relationships in this compound Systems
A deeper understanding of the intricate relationships between the crystal structure and the observed physical properties is fundamental to the rational design of new this compound materials. The ferroelectric properties of trithis compound, for example, are intimately linked to the arrangement of glycine molecules and the hydrogen bonding network within the crystal. mdpi.com
Future research will focus on:
Advanced structural analysis: Employing high-resolution X-ray and neutron diffraction, as well as advanced spectroscopic techniques, to precisely determine the atomic positions, including those of hydrogen atoms, which play a crucial role in the ferroelectric behavior.
Correlative studies: Combining detailed structural characterization with comprehensive measurements of electrical, optical, and mechanical properties to establish clear structure-property correlations.
Theoretical insights: Utilizing computational modeling to elucidate the microscopic origins of the observed properties, such as the role of specific molecular motions and intermolecular interactions in the ferroelectric phase transition. acs.org
Recent studies have highlighted the importance of hydrogen bonding in the polarization reversal mechanism of TGS, where doping with glycine analogs can disrupt these bonds and lead to the formation of multidomain structures. mdpi.com The piezoelectric and ferroelectric properties of different polymorphs of glycine itself have also been a subject of intense study, providing a simpler model system for understanding these phenomena in more complex this compound compounds.
Q & A
Q. How can researchers design robust studies to investigate this compound’s hygroscopicity?
- Methodological Answer :
- Gravimetric Analysis : Measure mass changes under controlled humidity (e.g., 30–90% RH) using dynamic vapor sorption (DVS) .
- Crystallographic Monitoring : Use in-situ XRD to track structural changes during hydration/dehydration cycles .
- Inter-Lab Collaboration : Adopt SOPs from platforms like the NIH’s Rigor and Reproducibility guidelines to ensure cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
